5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide
Description
The compound 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide features a methyl-substituted isoxazole core linked via a carboxamide-ethyl bridge to a 4-phenylpyrazole moiety. This structure combines the metabolic stability of isoxazoles with the versatile pharmacophoric properties of pyrazoles, making it a candidate for therapeutic applications, particularly in inflammation or oncology. Its synthesis likely involves amide coupling strategies similar to those described for related compounds in the literature .
Properties
IUPAC Name |
5-methyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]-1,2-oxazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-12-9-15(19-22-12)16(21)17-7-8-20-11-14(10-18-20)13-5-3-2-4-6-13/h2-6,9-11H,7-8H2,1H3,(H,17,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTCKPHBTDJPPF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Core Structural Variations
The compound differs from analogs in substituent patterns, linker chemistry, and heterocyclic arrangements. Key comparisons include:
Key Observations :
- Substituent Effects : The target compound lacks electron-withdrawing groups (e.g., Cl, CN) seen in compound 3a , which may reduce its reactivity but enhance lipophilicity.
- Heterocyclic Modifications : Replacement of pyrazole with indazole in introduces a bicyclic system, likely enhancing rigidity and binding affinity to kinase targets.
Pharmacological and Physicochemical Properties
Predicted ADME Profiles
Using Swiss ADME models (referenced in ):
Analysis :
- The target compound’s methyl group slightly reduces LogP compared to trifluoromethyl analogs, balancing solubility and membrane permeability.
- The absence of polar groups (e.g., CN in 3a ) may limit aqueous solubility but improve blood-brain barrier penetration.
Biological Activity
5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is a compound belonging to the class of isoxazole derivatives, which are recognized for their diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of 5-methyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)isoxazole-3-carboxamide is C15H16N4O2. Its structure includes an isoxazole ring, a pyrazole moiety, and a carboxamide functional group, which contribute to its biological properties.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The presence of the pyrazole ring allows for potential binding to specific active sites, influencing enzymatic activity or receptor signaling pathways. This interaction may lead to therapeutic effects such as anti-inflammatory or anticancer activities.
Anticancer Activity
Recent studies have demonstrated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- MCF7 Cell Line : Compounds similar in structure showed GI50 values as low as 3.79 µM, indicating potent inhibitory effects on breast cancer cells .
- NCI-H460 Cell Line : Certain derivatives exhibited IC50 values around 42.30 µM against lung cancer cells, showcasing their potential as anticancer agents .
Anti-inflammatory Activity
Pyrazole derivatives have been identified as selective COX-2 inhibitors, which play a crucial role in inflammation. For example:
- Inhibition Studies : Compounds have shown superior anti-inflammatory activity compared to standard drugs like celecoxib, with edema inhibition percentages reaching up to 71% .
Case Studies and Research Findings
| Study | Compound | Cell Line | Activity | IC50 (µM) |
|---|---|---|---|---|
| Bouabdallah et al. | N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | Cytotoxicity | 3.25 |
| Wei et al. | Ethyl-1-(2-hydroxy-3-aroxypropyl)-3-aryl-1H-pyrazole-5-carboxylate | A549 | Growth Inhibition | 26 |
| Li et al. | 1-(3-(4-chlorophenoxy)-2-hydroxypropyl)-3-(4-chlorophenyl)-1H-pyrazole-5-carbohydrazide | NCI-H460 | Autophagy Induction | 0.39 |
Q & A
Q. Can bioisosteric replacement improve its pharmacological profile?
- Approach :
- Isoxazole Replacement : Substitute with 1,2,4-oxadiazole to enhance metabolic stability.
- Pyrazole Modifications : Replace the phenyl group with thiophene for improved solubility.
- In Silico Screening : Use SwissADME or ADMETlab to predict absorption and toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
